molecular formula C31H23NO3 B12466974 2-Oxo-2-phenylethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate

2-Oxo-2-phenylethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate

Cat. No.: B12466974
M. Wt: 457.5 g/mol
InChI Key: OXEYBWWHOCTQQQ-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines several aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in the presence of a catalyst for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-OXO-2-PHENYLETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-OXO-2-PHENYLETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE apart is its unique combination of aromatic rings and functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C31H23NO3

Molecular Weight

457.5 g/mol

IUPAC Name

phenacyl 6-methyl-2-(4-phenylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C31H23NO3/c1-21-12-17-28-26(18-21)27(31(34)35-20-30(33)25-10-6-3-7-11-25)19-29(32-28)24-15-13-23(14-16-24)22-8-4-2-5-9-22/h2-19H,20H2,1H3

InChI Key

OXEYBWWHOCTQQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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